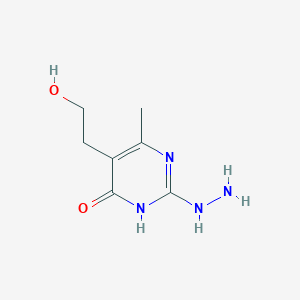

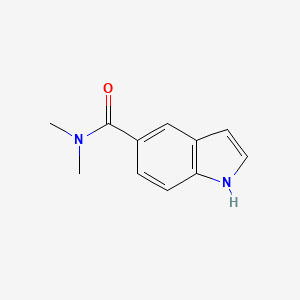

N,N-dimethyl-1H-indole-5-carboxamide

説明

“N,N-dimethyl-1H-indole-5-carboxamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

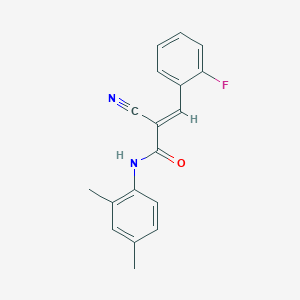

“N,N-dimethyl-1H-indole-5-carboxamide” is used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .科学的研究の応用

Allosteric Modulation of CB1 Receptor

N,N-dimethyl-1H-indole-5-carboxamide derivatives have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds are critical in understanding the structural requirements for allosteric modulation of CB1, impacting binding affinity and cooperativity. This research aids in the development of potent CB1 allosteric modulators with potential therapeutic implications (Khurana et al., 2014).

Imaging Cancer Tyrosine Kinase

Indole-5-carboxamide derivatives have been synthesized for use as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This application is significant in the field of cancer diagnosis and treatment, providing a new avenue for the visualization and understanding of cancer-related processes (Wang et al., 2005).

Chemosensor Development

Research has been conducted on N,N-dimethyl-1H-indole-5-carboxamide derivatives for their use in chemosensor technology. These compounds have shown the ability to selectively recognize various ions, such as Fe+3 and Cu+2, over other cations. This selective recognition is essential for developing sensors for environmental monitoring and chemical analysis (Şenkuytu et al., 2019).

Polymerization Catalysts

Certain indole-5-carboxamide compounds act as efficient hydrogen-bonding organocatalysts for the ring-opening polymerization of l-lactide. This application is significant in the field of polymer chemistry, offering a new method for controlling polymer dispersity and molecular weight, with implications in materials science (Koeller et al., 2009).

作用機序

特性

IUPAC Name |

N,N-dimethyl-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIGVLPIOOMDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-indole-5-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2604007.png)

![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)

![5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2604011.png)

![4-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2604012.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2604013.png)

![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)